molecular formula C12H8Cl2F3N3O2 B11794724 Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11794724
M. Wt: 354.11 g/mol
InChI Key: JEVTZHNLJSBSAH-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring:

    Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a dichlorophenyl group, often using a halogenation reaction.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials and chemical products, such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 2-(2,5-dichlorophenyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

Biological Activity

Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H8Cl2F3N3O2C_{12}H_8Cl_2F_3N_3O_2 and a molecular weight of approximately 319.67 g/mol. Its structure includes a triazole ring with halogen substituents that enhance its lipophilicity and biological interaction potential. The unique combination of the dichlorophenyl and trifluoromethyl groups contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the dichlorophenyl and trifluoromethyl substituents through electrophilic aromatic substitution.
  • Esterification to produce the final ethyl ester derivative.

These methods highlight the versatility of synthetic pathways available for triazole derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Triazole derivatives have been shown to inhibit the growth of various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus. The presence of halogen atoms enhances its effectiveness against these microorganisms .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli12 μg/mL
S. aureus15 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The presence of halogen substituents increases lipophilicity and enhances interaction with biological targets. Comparative analysis with structurally similar compounds reveals that modifications in the substituents significantly influence antimicrobial and anticancer activities.

Table 3: Comparison of Structural Analogues

Compound NameUnique Features
Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)Lacks dichloro substitution; potentially less active
Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylateSimpler structure; reduced activity

Properties

Molecular Formula

C12H8Cl2F3N3O2

Molecular Weight

354.11 g/mol

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate

InChI

InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-5-6(13)3-4-7(8)14/h3-5H,2H2,1H3

InChI Key

JEVTZHNLJSBSAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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